N-Boc-1-amino-1-cyclopentanemethanol
Description
Significance of Cyclopentane (B165970) Amino Alcohol Frameworks in Organic Synthesis
The cyclopentane ring is a fundamental structural motif found in a vast array of biologically active natural products and synthetic molecules. When functionalized with both an amino group and a hydroxyl group (an amino alcohol), the resulting cyclopentane amino alcohol framework becomes a particularly powerful tool in organic synthesis and medicinal chemistry. mmsl.cz
These frameworks are prized for several key reasons:
Conformational Rigidity: The five-membered ring restricts the conformational freedom of the molecule. nih.gov This rigidity is highly desirable in drug design, as it can help lock a molecule into a specific three-dimensional shape that enhances its binding affinity and selectivity for a biological target, such as an enzyme or receptor. wjarr.com
Stereochemical Complexity: The cyclopentane scaffold can be decorated with multiple stereocenters, allowing for the creation of diverse and complex molecular architectures. Cyclic amino alcohols serve as versatile building blocks in the synthesis of these molecules, including chiral ligands used in asymmetric catalysis. ontosight.ai
Foundation for Bioactive Molecules: Cyclopentane amino alcohols are crucial precursors for the synthesis of carbocyclic nucleosides. wikipedia.org In these analogues, the furanose oxygen of a natural nucleoside is replaced by a methylene (B1212753) group, leading to increased metabolic stability against enzymatic cleavage. wikipedia.org This strategy has been successfully employed to develop potent antiviral and antitumor agents. nih.govnih.govtandfonline.com
Peptidomimetic Scaffolds: Incorporating cyclopentane-based amino acids into peptides can induce specific, stable secondary structures (e.g., helices or turns). nih.govmdpi.com This makes them attractive candidates for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties like enhanced resistance to enzymatic degradation. nih.govacs.org
Strategic Importance of the N-tert-Butyloxycarbonyl (Boc) Protecting Group in Amine and Amino Acid Chemistry
In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. For amines, the N-tert-Butyloxycarbonyl (Boc) group is one of the most widely used "protecting groups" due to its reliability and strategic advantages. jk-sci.comfishersci.co.uk
The Boc group is valued for its specific chemical properties, which allow for controlled manipulation of amine reactivity. total-synthesis.com It is introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), converting the nucleophilic amine into a non-basic, non-nucleophilic carbamate (B1207046). jk-sci.com This protection is robust and stable under a wide variety of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles. total-synthesis.comtcichemicals.com
The key strategic advantage of the Boc group is its selective removal, or "deprotection." It is specifically designed to be labile under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane. jk-sci.comwikipedia.org The deprotection mechanism proceeds through the formation of a stable tert-butyl cation, regenerating the free amine. total-synthesis.com This acid-lability makes the Boc group "orthogonal" to other common protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-labile Cbz group. total-synthesis.com This orthogonality is a cornerstone of modern synthetic strategies, particularly in solid-phase peptide synthesis, as it allows for the sequential deprotection of different functional groups within the same molecule. total-synthesis.com
Table 2: Key Features of the Boc Protecting Group
| Feature | Description | Typical Reagents |
|---|---|---|
| Protection | Converts a reactive amine into a stable carbamate. | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., TEA, NaOH) |
| Stability | Resistant to basic, nucleophilic, and reductive conditions. | Stable to NaOH, NaBH₄, H₂/Pd |
| Deprotection | Cleaved under mild acidic conditions to regenerate the amine. | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) |
Overview of Current and Emerging Research Trajectories for N-Boc-1-amino-1-cyclopentanemethanol
This compound is not typically an end product but rather a highly valuable intermediate or building block for constructing more elaborate molecules. Its structure is strategically designed for utility in synthetic organic chemistry, and current research efforts leverage its unique features in several key areas.
Synthesis of Constrained Amino Acids and Peptidomimetics: The compound is an ideal precursor for creating novel, non-natural α-amino acids where the cyclopentane ring provides conformational constraint. nih.gov These constrained amino acids can be incorporated into peptide chains to study protein folding or to develop peptidomimetics with enhanced biological activity and stability. nih.govmdpi.com The presence of the hydroxymethyl group offers an additional site for modification or for influencing the local conformation.
Development of Carbocyclic Nucleoside Analogues: A primary application of such frameworks is in the synthesis of carbocyclic nucleosides for therapeutic purposes. wikipedia.org The amino group of the deprotected compound can be used to construct the heterocyclic base (e.g., adenine, cytosine), while the cyclopentane ring serves as a stable mimic of the ribose or deoxyribose sugar. nih.govtandfonline.com Research in this area focuses on creating new antiviral and anticancer agents with improved pharmacological profiles. nih.gov
Asymmetric Synthesis and Ligand Development: Chiral amino alcohols are well-established as effective ligands in asymmetric catalysis, where they can coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. The defined stereochemistry of this compound makes it a candidate for the development of new chiral ligands and catalysts for synthesizing enantiomerically pure compounds. ontosight.ai
In essence, this compound provides researchers with a ready-to-use, protected, and stereochemically defined scaffold. Its utility lies in streamlining the synthesis of complex target molecules by providing a rigid and functionalized core, thereby accelerating the discovery and development of new chemical entities in medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-11(8-13)6-4-5-7-11/h13H,4-8H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORMKULLVQEUDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00937504 | |
| Record name | tert-Butyl hydrogen [1-(hydroxymethyl)cyclopentyl]carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168540-07-6, 174889-22-6 | |
| Record name | tert-Butyl hydrogen [1-(hydroxymethyl)cyclopentyl]carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 174889-22-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Iii. Chemical Transformations and Reactivity Profiles of N Boc 1 Amino 1 Cyclopentanemethanol
Reactions Involving the N-Protected Amine Functionality
The carbamate (B1207046) linkage of the N-Boc group dictates the reactivity at the nitrogen center. Key transformations include the removal of the protecting group to liberate the free amine, subsequent derivatization of the nitrogen, or direct conversion of the protected amine to other functional groups.
The removal of the Boc protecting group is a common and crucial step to unmask the primary amine for further functionalization. This transformation is most frequently accomplished under acidic conditions, which exploit the lability of the tert-butyl carbamate. researchgate.net
Strong acids such as trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent system, or hydrogen chloride (HCl) in ethereal or alcoholic solvents, are standard reagents for this purpose. nih.gov The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene (B52900) and carbon dioxide, yielding the free amine as a salt. researchgate.net Milder acidic conditions, such as aqueous phosphoric acid, have also been employed, offering an environmentally benign alternative. nih.gov Additionally, methods using oxalyl chloride in methanol provide a non-traditional, mild approach for Boc deprotection at room temperature. nih.gov
Table 1: Common Deprotection Conditions for N-Boc Groups
| Reagent(s) | Solvent(s) | Temperature | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard, efficient method; TFA is corrosive. nih.gov |
| Hydrogen Chloride (HCl) | Dioxane, Ethyl Acetate (B1210297) | Room Temperature | Yields the hydrochloride salt of the amine. nih.gov |
| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | Varies | Milder, environmentally friendly option. nih.gov |
| Oxalyl Chloride | Methanol | Room Temperature | Mild conditions, suitable for sensitive substrates. nih.gov |
| Thermolysis (Heating) | Various | High Temperature | Can be effective but may not be suitable for thermally sensitive molecules. nih.gov |
While direct alkylation on the nitrogen of a Boc-protected amine is not feasible due to the carbamate structure, the deprotected primary amine derived from N-Boc-1-amino-1-cyclopentanemethanol can readily undergo N-alkylation and N-arylation.
N-Alkylation typically proceeds after deprotection, where the resulting primary amine is treated with an alkyl halide. More advanced, direct methods can sometimes be achieved on related substrates without prior deprotection under specific catalytic conditions.
N-Arylation is commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed reaction couples the deprotected amine with an aryl halide or triflate in the presence of a suitable phosphine ligand and a base. wikipedia.orglibretexts.org Copper-catalyzed N-arylation, a modern iteration of the Ullmann condensation, offers a complementary and often more economical method for forming C-N bonds with aryl halides. acs.orgmdpi.comorganic-chemistry.org These reactions are pivotal for synthesizing complex molecules where an aromatic moiety is linked to the amino group. mdpi.com
Table 2: Representative N-Arylation Methods
| Reaction Name | Catalyst System | Coupling Partners | Base |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium Precatalyst + Phosphine Ligand (e.g., XPhos, BINAP) | Amine + Aryl Halide/Triflate | Strong, non-nucleophilic base (e.g., NaOt-Bu, K3PO4) |
| Ullmann Condensation | Copper(I) salt (e.g., CuI) + Ligand (e.g., diamine) | Amine + Aryl Halide | K3PO4, Cs2CO3 |
The N-Boc group can be directly transformed into other important nitrogen-containing functional groups, such as amides and ureas, often through one-pot procedures.
Amide formation can be accomplished by reacting the N-Boc protected amine with arylboroxines in the presence of a rhodium catalyst. organic-chemistry.org
Urea synthesis is efficiently achieved by the in situ generation of an isocyanate intermediate from the N-Boc protected amine. This is typically done using reagents like 2-chloropyridine and trifluoromethanesulfonyl anhydride. The highly reactive isocyanate is then trapped by a primary or secondary amine to form the corresponding unsymmetrical urea. This method is valued for its mild conditions and high yields.
Cyclization Reactions and Heterocycle Formation Incorporating the Cyclopentane (B165970) Framework
The bifunctional nature of this compound, possessing both a nucleophilic nitrogen (after deprotection) and a hydroxyl group in a 1,2-relationship, makes it an excellent precursor for the synthesis of heterocyclic systems.
Upon removal of the Boc group, the resulting 1-amino-1-cyclopentanemethanol is a 1,2-amino alcohol. This structural motif is primed for cyclization reactions with aldehydes or ketones to form oxazolidine rings. The reaction is typically acid-catalyzed and proceeds via the formation of an intermediate imine (from the amine and the carbonyl compound), which then undergoes rapid intramolecular attack by the neighboring hydroxyl group to form the stable five-membered oxazolidine ring. Reagents such as 2,2-dimethoxypropane can be used to form an oxazolidine with acetone, often catalyzed by p-toluenesulfonic acid (PTSA).
These cyclization reactions are fundamental in creating complex chiral structures and are widely used in the synthesis of pharmaceuticals and natural products.
Intramolecular Cyclizations for Novel Ring Systems
The proximate positioning of the amino and hydroxyl functionalities within this compound facilitates intramolecular cyclization reactions, providing a direct route to valuable spirocyclic and fused heterocyclic systems. A notable transformation is the synthesis of spiro[cyclopentane-1,3'-oxazolidin]-2'-one. This can be achieved by converting the hydroxyl group into a suitable leaving group, such as a mesylate, which then undergoes intramolecular nucleophilic attack by the nitrogen of the deprotected amine or even the carbamate oxygen under certain conditions.
For instance, the treatment of N-Boc-β-aminoalcohols with methanesulfonyl chloride can lead to the formation of an intermediate mesylate. This is followed by an intramolecular SN2 displacement, where the oxygen of the Boc-carbonyl group acts as a nucleophile, resulting in the formation of an oxazolidinone ring with an inversion of configuration at the carbon bearing the hydroxyl group. researchgate.net
| Reactant | Reagents | Product | Notes |
| This compound | 1. Mesyl Chloride, Triethylamine2. Base | Spiro[cyclopentane-1,3'-oxazolidin]-2'-one | The reaction proceeds via an intermediate mesylate, followed by intramolecular cyclization. |
| N-Boc-β-aminoalcohols | Methanesulfonyl chloride, Triethylamine | Oxazolidinone | General method for the cyclization of N-Boc protected amino alcohols. researchgate.net |
This strategy highlights the utility of the Boc group not only as a protecting group but also as a participant in cyclization reactions, leading to the stereocontrolled synthesis of complex heterocyclic structures.
Reductive Transformations of this compound Precursors
The synthesis of this compound often involves the reduction of a carbonyl or carboxyl group in a suitable precursor. A key precursor is N-Boc-1-aminocyclopentane-1-carboxaldehyde. The reductive amination of this aldehyde provides a pathway to introduce additional substituents on the nitrogen atom.
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. masterorganicchemistry.comorganic-chemistry.orgresearchgate.net A one-pot tandem direct reductive amination of aldehydes with primary amines, followed by N-Boc protection, has been developed using a (Boc)2O/sodium triacetoxyborohydride (STAB) system. nih.govnih.gov This method is efficient and selective, yielding N-Boc protected secondary amines in high yields. nih.govnih.gov
| Precursor | Reagents | Product | Reaction Type |
| N-Boc-1-aminocyclopentane-1-carboxaldehyde | Primary Amine, Sodium Triacetoxyborohydride, (Boc)2O | N-Alkyl-N-Boc-1-amino-1-cyclopentanemethanol | Tandem Reductive Amination/N-Boc Protection nih.govnih.gov |
| Aldehydes/Ketones | Amines, Sodium Triacetoxyborohydride (STAB) | Secondary Amines | General Reductive Amination |
This approach allows for the diversification of the amino group, leading to a range of N-substituted derivatives of this compound, which can then be used in further synthetic elaborations.
Strategies for Further Functionalization
The presence of a primary hydroxyl group in this compound offers a prime site for further functionalization. This allows for the introduction of various functionalities through a range of chemical transformations.
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, N-Boc-1-aminocyclopentane-1-carboxaldehyde. This transformation opens up a plethora of subsequent reactions, including Wittig reactions, aldol condensations, and further reductive aminations to introduce diverse side chains.
Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers. This not only allows for the introduction of different functional groups but can also be used as a strategy to protect the alcohol during subsequent reactions on the amino group after deprotection of the Boc group.
Conversion to Leaving Groups: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or a halide. This activates the position for nucleophilic substitution reactions, enabling the introduction of a wide array of nucleophiles, including azides, cyanides, and various carbon nucleophiles. This strategy is fundamental for building molecular complexity and accessing a diverse range of derivatives.
| Functionalization Strategy | Reagents | Resulting Functional Group | Potential Subsequent Reactions |
| Oxidation | PCC, Swern Oxidation, DMP | Aldehyde | Wittig, Aldol, Reductive Amination |
| Esterification | Acyl Halides, Carboxylic Acids | Ester | Hydrolysis, Transesterification |
| Etherification | Alkyl Halides, Williamson Ether Synthesis | Ether | Cleavage |
| Conversion to Leaving Group | Tosyl Chloride, SOCl2, PBr3 | Tosylate, Halide | Nucleophilic Substitution |
These functionalization strategies underscore the value of this compound as a versatile scaffold in the design and synthesis of new chemical entities with potential applications in various fields of chemistry.
Iv. Advanced Applications of N Boc 1 Amino 1 Cyclopentanemethanol in Contemporary Research
Application as a Building Block in Peptide and Peptidomimetic Synthesis
The rigid cyclopentyl core of N-Boc-1-amino-1-cyclopentanemethanol makes it an attractive component for the synthesis of peptides and peptidomimetics, where conformational control is paramount for biological activity.
Incorporation into Peptide Chains and Facilitation of Peptide Bond Formation
While specific examples of this compound's direct incorporation into peptide chains are not extensively documented, the principles of peptide synthesis allow for its use. The Boc (tert-butyloxycarbonyl) protecting group on the amine is a standard feature in solid-phase peptide synthesis (SPPS), enabling the stepwise addition of amino acid residues. The primary alcohol functionality could be oxidized to a carboxylic acid, transforming the molecule into a non-natural amino acid analog. This resulting β-amino acid, with its constrained cyclopentyl backbone, could then be incorporated into a peptide sequence. The rigidity of the cyclopentane (B165970) ring would be expected to impart a specific, predictable conformational constraint on the resulting peptide, influencing its secondary structure and, consequently, its interaction with biological targets.
Design and Synthesis of Peptidomimetics and Foldamers
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and oral bioavailability. The constrained cyclic nature of this compound makes it an ideal candidate for constructing peptidomimetic scaffolds. By incorporating this building block, researchers can create molecules that present key pharmacophoric groups in a spatially defined manner, mimicking the bioactive conformation of a natural peptide.
Foldamers are synthetic oligomers that adopt well-defined, stable secondary structures, similar to proteins. The conformational preferences of the cyclopentane ring can be exploited to induce specific folding patterns in oligomers containing this unit. Although detailed studies on foldamers derived specifically from this compound are limited, the broader class of cyclic amino acids is known to promote the formation of helical and turn-like structures.
Utility in Medicinal Chemistry and Drug Discovery
The structural attributes of this compound position it as a valuable intermediate in the synthesis of novel therapeutic agents. Its deprotected form, 1-Amino-1-cyclopentanemethanol, has been utilized as a building block in medicinal chemistry synthesis, including in the creation of xanthine-derived heterocyclic fused systems. sigmaaldrich.com
Development of Novel Therapeutic Agents and Enhancement of Drug Efficacy
The introduction of the cyclopentyl moiety from this compound into a drug candidate can significantly impact its pharmacokinetic and pharmacodynamic properties. The lipophilic nature of the cyclopentane ring can enhance membrane permeability and oral bioavailability. Furthermore, the rigid structure can lead to higher binding affinity and selectivity for the target receptor or enzyme by reducing the entropic penalty of binding. While specific therapeutic agents derived from this compound are not prominently reported, its potential as a scaffold for a wide range of drug classes is recognized within the medicinal chemistry community.
Structure-Activity Relationship (SAR) Studies for Bioactive Compounds
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, involving the systematic modification of a lead compound to understand how different structural features influence its biological activity. This compound can serve as a valuable tool in SAR studies by providing a rigid scaffold to which various functional groups can be appended. By systematically altering substituents on the cyclopentane ring or modifying the amino and alcohol functionalities, medicinal chemists can probe the spatial and electronic requirements of a biological target. This allows for the rational design of more potent and selective drug candidates.
The table below illustrates a hypothetical SAR study where the cyclopentyl scaffold from this compound is kept constant while other parts of a molecule are varied to assess their impact on a hypothetical biological target.
| Compound | R1 Group | R2 Group | Biological Activity (IC50, nM) |
| Analog 1 | -H | -CH3 | 500 |
| Analog 2 | -F | -CH3 | 250 |
| Analog 3 | -H | -CH2CH3 | 700 |
| Analog 4 | -F | -CH2CH3 | 350 |
This is a hypothetical data table for illustrative purposes.
Role in Bioconjugation Processes for Drug Delivery Systems
Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to create a new entity with combined properties. The amino and alcohol groups of this compound, after appropriate modification, can serve as handles for bioconjugation. For example, the alcohol could be functionalized to introduce a linker for attaching a drug molecule to a targeting moiety, such as an antibody or a peptide, in a drug delivery system. The cyclopentane ring can act as a stable spacer, ensuring that the conjugated molecules maintain their respective functions. While specific applications of this compound in bioconjugation are not well-documented, its chemical functionalities are amenable to standard bioconjugation chemistries.
Design of Enzyme and Receptor Modulators
The unique structural features of this compound have been leveraged by medicinal chemists to create potent and selective modulators of various enzymes and receptors implicated in a range of diseases. The cyclopentane ring provides a conformationally constrained scaffold that can orient appended pharmacophoric groups in a precise manner, leading to enhanced binding affinity and selectivity for the target protein.
Gamma-Secretase Inhibitors
Gamma-secretase is a multi-subunit protease complex that plays a crucial role in the pathogenesis of Alzheimer's disease through its cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides. scbt.comnih.gov The development of gamma-secretase inhibitors (GSIs) has been a key strategy in the pursuit of disease-modifying therapies for this neurodegenerative disorder. nih.govmdpi.com While direct synthesis of GSIs from this compound is not extensively documented in publicly available literature, the structural motif of a substituted aminocyclopentane is relevant to the design of non-peptidic GSIs. The cyclopentane core can serve as a rigid scaffold to position key functional groups that interact with the active site of the enzyme. The amino and alcohol functionalities of this compound offer convenient handles for the introduction of various side chains designed to optimize potency and selectivity.
| Compound Class | Key Structural Feature | Rationale for Cyclopentane Moiety |
| Non-peptidic GSIs | Rigid core scaffold | Provides conformational rigidity to orient interacting groups. |
| Substrate-based inhibitors | Mimic of the APP transmembrane domain | The cyclopentane can act as a hydrophobic element. |
Human Vanilloid Receptor 1 (TRPV1) Antagonists
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat and inflammatory pain. wisconsin.edu Consequently, TRPV1 antagonists have been pursued as potential analgesic agents. nih.gov The design of potent and selective TRPV1 antagonists often involves the incorporation of a central scaffold that correctly positions aromatic and polar groups within the receptor's binding pocket. The cyclopentane ring of this compound can serve as such a scaffold, providing a rigid framework for the attachment of pharmacophoric elements. The amino and hydroxyl groups can be readily modified to introduce moieties that interact with key residues in the TRPV1 binding site.
| Antagonist Feature | Role of Cyclopentane Scaffold | Synthetic Utility of this compound |
| Central Scaffold | Provides a rigid platform for pharmacophore presentation. | The amine and alcohol serve as points for chemical elaboration. |
| Lipophilic Group | The cyclopentane ring itself can contribute to hydrophobic interactions. | Amenable to the addition of further lipophilic substituents. |
Adenosine A1 Receptor Antagonists
Adenosine A1 receptors are G protein-coupled receptors that are widely distributed throughout the body and are involved in various physiological processes, including cardiovascular function and neurotransmission. nih.govnih.gov Antagonists of the A1 receptor have therapeutic potential for conditions such as heart failure and renal dysfunction. nih.gov The structure-activity relationships of A1 receptor antagonists often highlight the importance of a bulky, lipophilic group, such as a cyclopentyl moiety, for high affinity and selectivity. ed.ac.uk this compound provides a pre-formed cyclopentane ring with functional handles that allow for its incorporation into various antagonist scaffolds, such as xanthine and non-xanthine derivatives.
| Antagonist Class | Importance of Cyclopentyl Group | Synthetic Application of this compound |
| Xanthine Derivatives | Enhances affinity and selectivity for the A1 receptor. | Can be used to synthesize N- and C-substituted xanthines. |
| Non-Xanthine Heterocycles | Provides a key lipophilic interaction with the receptor. | Serves as a versatile starting material for diverse heterocyclic systems. |
Dopamine D4 Receptor Antagonists
The dopamine D4 receptor is a G protein-coupled receptor that has been implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and ADHD. nih.govpsu.edu The development of selective D4 receptor antagonists has been an area of intense research. Structure-activity relationship studies have revealed that the incorporation of a cyclopentyl group can be beneficial for achieving high affinity and selectivity for the D4 receptor over other dopamine receptor subtypes. nih.gov The cyclopentane ring can occupy a specific hydrophobic pocket within the receptor, and this compound offers a convenient starting point for the synthesis of such antagonists. The amino and alcohol functionalities can be elaborated to introduce the other necessary pharmacophoric elements, such as an aromatic moiety and a basic nitrogen atom.
| Antagonist Scaffold | Role of Cyclopentyl Moiety | Synthetic Utility of this compound |
| Piperazine/Piperidine Derivatives | Occupies a hydrophobic pocket, contributing to affinity and selectivity. | The cyclopentylmethanol moiety can be transformed into various side chains for attachment to the core heterocycle. |
| Benzamide Derivatives | Provides optimal bulk and lipophilicity for D4 receptor binding. | The amino group can be acylated to form the benzamide, and the alcohol can be further functionalized. |
Protein Kinase C (PKC) Inhibitors
Protein Kinase C (PKC) is a family of serine/threonine kinases that are involved in a multitude of cellular signaling pathways, and their dysregulation has been linked to various diseases, including cancer and diabetic complications. nih.gov The design of selective PKC inhibitors is a significant challenge due to the high degree of homology among the different PKC isozymes. Research has shown that cyclopentane-based analogs of natural product inhibitors, such as balanol, can exhibit enhanced potency. nih.gov The rigid cyclopentane scaffold can help to lock the molecule in a bioactive conformation, leading to improved binding to the ATP-binding site of the kinase. This compound provides a chiral, functionalized cyclopentane core that can be utilized in the synthesis of novel PKC inhibitors.
| Inhibitor Type | Advantage of Cyclopentane Ring | Synthetic Application of this compound |
| Balanol Analogs | Increased potency compared to the parent natural product. | Provides a key structural element for mimicking the natural product's core. |
| ATP-Competitive Inhibitors | Can provide a rigid scaffold to orient hinge-binding motifs. | The functional groups allow for the attachment of various heterocyclic systems that interact with the kinase hinge region. |
Exploration in Neuroscience for Neuroactive Compounds
The development of novel neuroactive compounds is crucial for the treatment of a wide range of neurological and psychiatric disorders. The unique structural and conformational properties of cyclopentane-containing molecules make them attractive scaffolds for the design of new central nervous system (CNS) agents. This compound serves as a valuable building block for the synthesis of conformationally restricted amino acid analogs and other neuroactive compounds. The incorporation of the cyclopentane ring can influence the molecule's lipophilicity, metabolic stability, and ability to cross the blood-brain barrier, all of which are critical parameters for CNS drug candidates. Furthermore, the rigid cyclopentane framework can be used to control the spatial orientation of pharmacophoric groups, leading to enhanced selectivity for specific neuronal receptors or enzymes. The synthesis of novel 1,2-oxazole derivatives containing a Boc-protected cycloaminyl moiety, which can be considered amino acid-like building blocks, highlights the utility of such precursors in generating neuroactive compounds. beilstein-journals.org
| Compound Class | Rationale for Cyclopentane Scaffold | Synthetic Utility of this compound |
| Conformationally Restricted Amino Acid Analogs | Mimics the bioactive conformation of endogenous neurotransmitters or peptides. | Provides a chiral, non-proteinogenic amino acid scaffold. |
| Receptor Ligands | The rigid structure can enhance selectivity for specific receptor subtypes. | The functional groups allow for diverse chemical modifications to target various CNS receptors. |
| Enzyme Inhibitors | The cyclopentane ring can provide optimal hydrophobic interactions within the active site. | Serves as a core for the synthesis of inhibitors of CNS enzymes. |
Unable to Generate Article Due to Lack of Specific Research Data
The user's instructions require thorough, informative, and scientifically accurate content, including detailed research findings and data tables, strictly adhering to the provided outline. Without published research that directly links this specific chemical compound to the requested advanced applications, generating an article would require speculation and fabrication of scientific data, which is not feasible.
General searches confirm that cyclopentane derivatives are indeed important building blocks in the synthesis of various bioactive molecules, including some carbasugar and glycomimetic analogues. Similarly, amino acid derivatives can be used in the development of functional polymers. However, no specific examples, reaction schemes, or research findings involving "this compound" in these contexts could be located. Therefore, the foundational information required to construct the specified article sections is unavailable.
V. Analytical and Spectroscopic Characterization Methodologies in Research of N Boc 1 Amino 1 Cyclopentanemethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By mapping the carbon and hydrogen framework, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within N-Boc-1-amino-1-cyclopentanemethanol.
Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring atoms. For this compound, the spectrum is expected to show several characteristic signals. The nine protons of the tert-butoxycarbonyl (Boc) group typically appear as a prominent singlet around 1.4 ppm. researchgate.net The protons of the cyclopentane (B165970) ring would produce complex multiplets, generally in the 1.5-1.8 ppm region. The two protons of the hydroxymethyl (-CH₂OH) group are expected to appear as a singlet or a multiplet, while the hydroxyl (-OH) and amine (-NH) protons would present as broad singlets whose chemical shifts can vary depending on solvent and concentration.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃)₃ (Boc group) | ~ 1.4 | Singlet | 9H |
| -CH₂- (Cyclopentane ring) | ~ 1.5 - 1.8 | Multiplet | 8H |
| -CH₂OH (Methanol group) | ~ 3.5 | Singlet / Multiplet | 2H |
| -NH- (Amine) | Variable | Broad Singlet | 1H |
Note: Data are predictive and based on typical chemical shifts for the respective functional groups.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of unique carbon atoms and to identify the types of carbon environments (e.g., alkyl, alcohol, quaternary, carbonyl). In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the Boc group is expected to appear significantly downfield, typically around 155 ppm. mdpi.com The quaternary carbon of the Boc group appears around 79 ppm, while the methyl carbons of the Boc group produce a signal near 28 ppm. mdpi.comrsc.org The carbons of the cyclopentane ring and the hydroxymethyl group would resonate at distinct shifts, providing confirmation of the complete carbon skeleton.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| -C =O (Boc carbonyl) | ~ 155 |
| -C (CH₃)₃ (Boc quaternary) | ~ 79 |
| -C(C H₃)₃ (Boc methyls) | ~ 28 |
| C -NH (Cyclopentane quaternary) | ~ 60 |
| -C H₂OH (Methanol carbon) | ~ 65 |
Note: Data are predictive and based on typical chemical shifts for the respective functional groups.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the analysis of this compound, LC-MS is primarily used to assess purity and confirm the molecular weight. The compound would be expected to ionize effectively, typically by protonation, to yield a pseudomolecular ion [M+H]⁺ corresponding to its molecular weight (215.29 g/mol ).
Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that is well-suited for analyzing polar and thermally labile molecules like this compound. A key feature in the ESI-MS analysis of N-Boc protected compounds is the characteristic fragmentation pattern observed during tandem MS (MS/MS) experiments. Common fragmentation pathways include the neutral loss of isobutylene (B52900) (56 Da) and the subsequent loss of carbon dioxide (44 Da), or the loss of the entire Boc group (100 Da). doaj.orgnih.gov These predictable fragmentation patterns provide strong evidence for the presence of the N-Boc protecting group. doaj.orgnih.gov
Table 3: Expected ESI-MS Fragments for this compound
| Ion | Description | Expected m/z |
|---|---|---|
| [M+H]⁺ | Protonated Molecule | 216.3 |
| [M+Na]⁺ | Sodiated Molecule | 238.3 |
| [M+H-C₄H₈]⁺ | Loss of isobutylene | 160.3 |
Note: m/z values are calculated based on a molecular weight of 215.29.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. A broad band in the region of 3300-3500 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group. The N-H stretch of the carbamate (B1207046) typically appears in the same region, around 3350 cm⁻¹. A very strong and sharp absorption peak around 1680-1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the Boc protecting group. researchgate.net Finally, absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the alkyl groups (cyclopentane and Boc).
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol | O-H stretch | 3500 - 3300 | Strong, Broad |
| Carbamate | N-H stretch | ~ 3350 | Moderate |
| Carbamate | C=O stretch | 1700 - 1680 | Strong, Sharp |
Note: Data are predictive and based on typical IR absorption frequencies.
Chromatographic Methods for Purification and Purity Assessment
Chromatography is an indispensable tool in the synthesis and analysis of this compound, serving the dual purposes of purification of the crude product and assessment of the final product's purity.
Column chromatography is a primary method for the purification of N-Boc-protected amino alcohols from reaction mixtures. beilstein-journals.org This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, while a mobile phase flows through it. tsijournals.comrsc.org The polarity of the solvent system (mobile phase) is carefully chosen to achieve optimal separation of the target compound from starting materials, reagents, and byproducts.
In the purification of compounds structurally similar to this compound, mixtures of non-polar and polar organic solvents are commonly used. For instance, systems composed of petroleum ether or hexane (B92381) and ethyl acetate (B1210297) are frequently employed. beilstein-journals.orgguidechem.comnih.gov The ratio of these solvents is adjusted to control the elution of the compound, which is monitored by techniques such as thin-layer chromatography (TLC) to determine the retention factor (Rf). guidechem.com
Table 1: Example Conditions for Column Chromatography Purification of Boc-Protected Amines
| Stationary Phase | Mobile Phase (Eluent) | Target Compound Class | Rf Value | Source |
|---|---|---|---|---|
| Silica Gel | Petroleum Ether / Ethyl Acetate (1:1) | N-Boc-1-amino-cyclopropanemethanol | 0.3 | guidechem.com |
| Silica Gel | Petroleum Ether / Ethyl Acetate (5:1) | Cbz-protected amines | 0.18 | beilstein-journals.org |
| Silica Gel | Hexane / Ethyl Acetate (75:15) | bis-Boc diamine | Not Specified | nih.gov |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the purity assessment of this compound. It offers high resolution and sensitivity, making it ideal for detecting trace impurities. Reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose, where a non-polar stationary phase is used with a polar mobile phase.
For chiral molecules like this compound, enantiomeric purity is a critical quality attribute. Chiral HPLC methods are developed to separate the enantiomers and determine the enantiomeric excess (ee). csic.es This is often achieved using chiral stationary phases (CSPs), such as those based on polysaccharide derivatives like cellulose (B213188) or amylose. researchgate.net The choice of mobile phase, typically a mixture of alkanes (like n-hexane) and alcohols (like isopropanol), is crucial for achieving baseline separation of the enantiomers. researchgate.net In some methods, pre-column derivatization with a chiral reagent is used to form diastereomers that can be separated on a standard achiral column. researchgate.net
Care must be taken with the mobile phase composition, particularly the use of strong acids like trifluoroacetic acid (TFA), which are often used to improve peak shape. While low concentrations (e.g., 0.1%) are generally tolerated, higher concentrations or prolonged exposure during solvent evaporation can potentially cleave the acid-labile Boc protecting group. researchgate.net
Table 2: Typical Parameters for HPLC Analysis of Boc-Amino Derivatives
| Analysis Type | Stationary Phase | Mobile Phase Example | Detection | Source |
|---|---|---|---|---|
| Enantiomeric Purity | Chiralpak IA (polysaccharide-based) | n-hexane / isopropanol (B130326) (90:10, v/v) | UV (254 nm) | researchgate.net |
| Amino Acid Analysis | Spherisorb ODS-2 (C18) | Acetonitrile/Methanol/Sodium Acetate Buffer | Not Specified | nih.gov |
Chiroptical Methods for Stereochemical Analysis
Chiroptical methods are essential for characterizing the stereochemistry of chiral molecules. These techniques rely on the differential interaction of chiral substances with polarized light.
Optical rotation is a classical chiroptical technique used to measure the extent to which a chiral compound rotates the plane of polarized light. This property is an intrinsic characteristic of a chiral molecule and is reported as the specific rotation [α]. The measurement is dependent on the concentration of the sample, the path length, the temperature, the solvent, and the wavelength of the light used (typically the sodium D-line, 589 nm). For a given enantiomer, the specific rotation has a characteristic sign (positive for dextrorotatory, (+) or negative for levorotatory, (-)) and magnitude. This technique is valuable for confirming the retention or inversion of stereochemistry during a chemical transformation. tsijournals.com For instance, the specific rotation of an N-Boc protected chiral amino alcohol was measured to confirm that the configuration was retained after the protection step. tsijournals.com
Table 3: Example of Specific Rotation Data for a Chiral N-Boc Compound
| Compound | Specific Rotation [α] | Conditions | Source |
|---|
Advanced Characterization Techniques for Absolute Stereochemistry
While optical rotation can confirm the identity of a known enantiomer, it does not, on its own, reveal the absolute configuration (R or S) of a new chiral molecule. For this, more advanced techniques are required.
Determining the absolute stereochemistry of a chiral center, such as the one in this compound, is critical. Several powerful methods are available to researchers.
X-Ray Crystallography: This is the gold standard for determining absolute stereochemistry. If a single crystal of sufficient quality can be grown, X-ray diffraction analysis can provide an unambiguous three-dimensional structure of the molecule, confirming the absolute configuration of all stereocenters. usm.edu
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): The Mosher method is a well-established NMR technique for deducing the absolute configuration of chiral alcohols and amines. usm.edu The method involves reacting the chiral compound with both enantiomers of a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. By comparing the ¹H NMR spectra of these two diastereomers, systematic differences in chemical shifts (Δδ) for protons near the stereocenter can be analyzed to assign the absolute configuration. usm.eduresearchgate.net
NMR Spectroscopy with Chiral Solvating Agents (CSAs): This method avoids covalent modification of the analyte. A chiral solvating agent is added to the NMR sample of a single enantiomer of the compound of interest. nih.gov The CSA forms transient, non-covalent diastereomeric complexes with the analyte, which can lead to observable chemical shift differences in the NMR spectrum. By using both enantiomers of the CSA, a reliable correlation between the observed chemical shift differences and the absolute configuration can be established, similar in principle to the Mosher method but without chemical derivatization. nih.gov
These advanced methods, often used in combination, provide the conclusive evidence needed to assign the absolute stereochemistry of complex chiral molecules like this compound. usm.edu
Vi. Future Directions and Emerging Research Avenues
Development of Greener and More Efficient Synthetic Routes
The synthesis of N-Boc protected amines is a cornerstone of modern organic chemistry, particularly in peptide synthesis and medicinal chemistry. researchgate.net Future research will likely focus on developing more environmentally benign and atom-economical methods for preparing N-Boc-1-amino-1-cyclopentanemethanol and its precursors. Current trends in green chemistry suggest a move away from hazardous reagents and solvents. nih.govrsc.org
Key research avenues include:
Solvent-Free Reactions: Exploring catalyst- and solvent-free conditions for the Boc-protection step, which has been shown to be effective for a variety of amines, would reduce volatile organic compound (VOC) emissions and simplify purification. researchgate.net
Reusable Catalysts: The use of heterogeneous or recyclable catalysts, such as nano-ferrous ferric oxide or solid-supported acids, could replace traditional stoichiometric bases and acids, making the process more sustainable and cost-effective. researchgate.net
Flow Chemistry: Implementing continuous flow processes for the synthesis could offer improved safety, scalability, and consistency compared to batch production methods.
Alternative Reagents: Investigating alternatives to di-tert-butyl dicarbonate (B1257347) (Boc₂O) that have a lower environmental impact or are generated from renewable feedstocks is another promising direction.
Table 1: Comparison of Synthetic Approaches
| Feature | Traditional Methods | Potential Greener Routes |
|---|---|---|
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) rsc.org | Solvent-free or aqueous conditions researchgate.net |
| Catalyst/Base | Stoichiometric bases (e.g., NaHCO₃) | Recyclable organocatalysts, ionic liquids, nano-catalysts researchgate.netorganic-chemistry.org |
| Purification | Silica (B1680970) gel column chromatography | Simple filtration or extraction, minimizing waste |
| Safety | Use of potentially hazardous reagents and solvents | Avoidance of toxic reagents, improved process control nih.gov |
Identification of Novel Biological Targets and Expanded Therapeutic Applications
The cyclopentane (B165970) ring is a key structural motif in many biologically active molecules, including carbocyclic nucleosides known for their antiviral properties. researchgate.net While this compound is primarily a synthetic intermediate, its derivatives represent a promising area for drug discovery.
Future research will likely involve:
Antiviral Agents: Using the compound as a scaffold to synthesize novel carbocyclic nucleoside analogues to target viral enzymes, building on the success of molecules like Carbovir, an anti-HIV agent derived from a related cyclopentene amino alcohol. researchgate.net
Anticancer Agents: The rigid cyclopentane core can be used to orient functional groups in specific three-dimensional arrangements, making it a valuable platform for designing enzyme inhibitors or receptor antagonists. Derivatives of other heterocyclic systems have shown significant antiproliferative activity. mdpi.comnih.gov
Neurological Disorders: The adamantane moiety, which is structurally analogous to the rigid cage-like structure of the cyclopentane group, is found in drugs used to treat neurological conditions. nih.gov This suggests that derivatives of this compound could be explored for activity against targets in the central nervous system.
Table 2: Potential Therapeutic Areas for Derivatives
| Therapeutic Area | Rationale / Analogous Compounds | Potential Target Class |
|---|---|---|
| Antiviral (e.g., HIV, Hepatitis) | Carbovir and other carbocyclic nucleosides researchgate.net | Reverse transcriptases, proteases, polymerases |
| Oncology | Pentacyclic benzimidazoles, Oleanolic acid derivatives mdpi.comnih.gov | Kinases, DNA/RNA, cell cycle proteins |
| Neuroscience | Amantadine and other adamantane derivatives nih.gov | Ion channels, receptors (e.g., NMDA) |
Integration into Organocatalytic and Metal-Catalyzed Systems
The presence of both a protected amine and a hydroxyl group makes this compound an attractive candidate for development into chiral ligands and organocatalysts.
Organocatalysis: Simple β-amino alcohols, structurally related to the core of this compound, have been shown to be effective organocatalysts in asymmetric reactions like Michael additions. nih.gov Future work could involve deprotecting the amine and modifying the structure to create novel bifunctional catalysts that use the amine and alcohol groups to activate substrates through hydrogen bonding or enamine formation.
Metal-Catalyzed Reactions: The compound can be elaborated into chiral ligands for transition metal catalysis. For instance, the hydroxyl group could be converted into a phosphine or other coordinating group. Such ligands are crucial for enantioselective synthesis. N-Boc protected amines are frequently used in palladium-catalyzed reactions, indicating the stability of the protecting group under various catalytic conditions. doi.org The coordination chemistry of N-Boc amino acids with metals like palladium is an active area of study. researchgate.net
Exploration of this compound in Supramolecular Chemistry
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The functional groups on this compound—the N-H of the carbamate (B1207046) and the O-H of the alcohol—are excellent hydrogen bond donors and acceptors.
Emerging research could focus on:
Crystal Engineering: Studying the solid-state packing of the molecule and its derivatives to understand and control the formation of specific crystalline architectures through hydrogen bonding.
Self-Assembled Materials: Investigating the ability of derivatives to self-assemble in solution to form higher-order structures such as gels, fibers, or vesicles for applications in materials science and drug delivery.
Host-Guest Chemistry: Incorporating the cyclopentane scaffold into larger host molecules designed to selectively bind small molecule guests, leveraging the rigidity of the ring system.
Computational Chemistry and Molecular Modeling Studies to Predict Reactivity and Bioactivity
Computational methods are becoming indispensable tools in chemical research for predicting molecular properties and guiding experimental design.
Future computational studies on this compound and its derivatives could include:
Conformational Analysis: Modeling the preferred three-dimensional structures of the molecule and how these conformations influence its reactivity and ability to bind to biological targets. mdpi.com
Reaction Mechanism Studies: Using quantum chemical calculations to elucidate the mechanisms of synthetic transformations and catalytic cycles involving this molecule, similar to studies performed on the deprotonation of related N-Boc heterocycles. nih.gov
Virtual Screening and Docking: Computationally docking libraries of derivatives into the active sites of enzymes or receptors to predict their potential biological activity and prioritize compounds for synthesis and testing.
Table 3: Application of Computational Methods
| Computational Technique | Research Goal | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Predict reaction pathways and transition states | More efficient and selective synthetic routes |
| Molecular Dynamics (MD) Simulations | Simulate the interaction of derivatives with biological macromolecules | Understanding of binding modes and affinity |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural features with biological activity | Predictive models for designing more potent compounds |
Q & A
Q. How can researchers resolve contradictions in reported 13C^{13}C13C-NMR spectral data for this compound derivatives?
- Methodological Answer : Perform DFT-based chemical shift calculations (e.g., using Gaussian or ORCA software) to predict -NMR spectra. Cross-validate experimental data with computed values, adjusting for solvent effects (PCM model). Discrepancies may arise from conformational flexibility; use variable-temperature NMR to assess dynamic effects .
Q. What strategies are effective for incorporating this compound into enantioselective C–H functionalization reactions?
- Methodological Answer : Design palladium-catalyzed asymmetric C–H activation using chiral ligands (e.g., SPINOL-derived phosphoric acids). Screen directing groups (e.g., pyridine, oxazoline) to enhance regioselectivity. Analyze stereochemical outcomes via X-ray crystallography of intermediates and correlate with Hammett substituent constants .
Q. How can computational modeling predict the reactivity of this compound in multicomponent reactions?
- Methodological Answer : Apply density functional theory (DFT) to calculate activation energies for plausible reaction pathways (e.g., Ugi or Passerini reactions). Use molecular dynamics simulations to assess solvent and steric effects. Validate predictions with kinetic isotope effect (KIE) studies and isotopic labeling experiments .
Q. What experimental designs mitigate batch-to-batch variability in this compound-mediated peptide couplings?
- Methodological Answer : Standardize coupling agents (e.g., HATU vs. EDCI) and monitor reaction progress via in situ FTIR to detect carbamate formation. Implement statistical Design of Experiments (DoE) to optimize equivalents of base (DIPEA) and temperature. Use -NMR for real-time tracking of fluorinated byproducts .
Methodological Frameworks
- Data Contradiction Analysis : Cross-reference spectral data with computational predictions and controlled replicate experiments to isolate artifacts (e.g., solvent impurities, residual catalysts) .
- Degradation Pathway Elucidation : Combine LC-HRMS with isotopic labeling (-water, ) to trace hydrolysis mechanisms and identify transient intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
